2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-5-methyl-1,2,4-triazolidin-3-one
Overview
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-5-methyl-1,2,4-triazolidin-3-one is a useful research compound. Its molecular formula is C19H15Cl2F6N7O2 and its molecular weight is 558.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Catalysis
The compound 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-5-methyl-1,2,4-triazolidin-3-one and its derivatives are used as chiral ligands in metal-catalyzed asymmetric reactions. These ligands, characterized by fluorine and perfluoromethyl groups, have their conformation influenced by hydrogen bonding and weak interactions, which is crucial in asymmetric catalysis (Wolińska et al., 2021).
Synthesis of Aminopyrroles
The compound is a building block in the synthesis of trifluoromethyl-substituted aminopyrroles, employing a 2H-azirine ring expansion strategy. These aminopyrroles can be further processed to form various biologically relevant compounds (Khlebnikov et al., 2018).
Fungicidal and Insecticidal Activity
Derivatives of this compound, specifically 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, have shown moderate to weak fungicidal and insecticidal activities. These were synthesized from 2-chloro-5-(chloromethyl)-pyridine, indicating potential applications in pest control (Chen & Shi, 2008).
Molecular and Supramolecular Structures
Its derivatives have been studied for their molecular and supramolecular structures, specifically in the formation of complexes with heavy metals like mercury. This research is significant in understanding the coordination chemistry and potential applications in material science (Castiñeiras et al., 2018).
Phosphorescent Materials in Organic LEDs
The compound is also relevant in the synthesis of cyclometalated Ir(III) complexes, which are used as phosphorescent materials in organic light-emitting diodes (OLEDs). The research focuses on the theoretical calculations of phosphorescence spectra and quantum yields, essential for improving OLED performance (Guo et al., 2019).
Synthesis of Thiazolidinones and Mannich Bases
This compound forms the basis for synthesizing thiazolidinones and Mannich bases, compounds with potential antimicrobial and antitubercular activities. Such studies are crucial in the development of new pharmaceuticals (Dave et al., 2007).
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-5-methyl-1,2,4-triazolidin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2F6N7O2/c1-17(31-16(35)34(33-17)15-12(21)3-9(6-30-15)19(25,26)27)13-4-10(36-32-13)7-29-14-11(20)2-8(5-28-14)18(22,23)24/h2-3,5-6,10,33H,4,7H2,1H3,(H,28,29)(H,31,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRFWQUBLBZFJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)N(N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NOC(C3)CNC4=C(C=C(C=N4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2F6N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301099352 | |
Record name | 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[5-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]methyl]-4,5-dihydro-3-isoxazolyl]-5-methyl-1,2,4-triazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301099352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344276-82-0 | |
Record name | 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[5-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]methyl]-4,5-dihydro-3-isoxazolyl]-5-methyl-1,2,4-triazolidin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344276-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[5-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]methyl]-4,5-dihydro-3-isoxazolyl]-5-methyl-1,2,4-triazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301099352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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